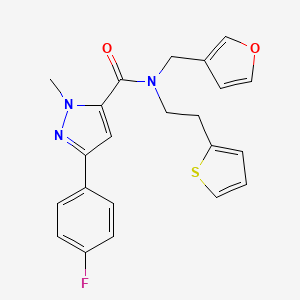
3-(4-fluorophenyl)-N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20FN3O2S and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluorophenyl)-N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
- Molecular Formula : C23H19FN2O4S
- Molecular Weight : 395.45 g/mol
- IUPAC Name : this compound
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to the target compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Research indicates that modifications in the pyrazole structure can enhance COX-II selectivity, potentially leading to reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX-II Inhibition (IC50 μM) |
|---|---|
| PYZ1 | 0.011 |
| PYZ2 | 0.025 |
| Target Compound | TBD |
Anticancer Activity
The pyrazole scaffold is known for its anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. A study reported that similar pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro tests against Gram-positive and Gram-negative bacteria showed promising results, indicating that modifications in the pyrazole structure could enhance antibacterial activity. The compound's effectiveness was measured using the agar disc-diffusion method, revealing a spectrum of activity against common pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
-
Case Study on Anti-inflammatory Effects :
A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a rat model of arthritis. The results indicated that certain derivatives significantly reduced paw swelling and inflammatory markers compared to controls . -
Case Study on Anticancer Properties :
Another investigation focused on the cytotoxic effects of a related pyrazole compound on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis rates, suggesting its potential as a therapeutic agent .
特性
IUPAC Name |
5-(4-fluorophenyl)-N-(furan-3-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c1-25-21(13-20(24-25)17-4-6-18(23)7-5-17)22(27)26(14-16-9-11-28-15-16)10-8-19-3-2-12-29-19/h2-7,9,11-13,15H,8,10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZADPQAPMPLVTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














